

# An In-depth Technical Guide to the Structure-Activity Relationship of Myoseverin B

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## Compound of Interest

Compound Name: Myoseverin B

Cat. No.: B1624295

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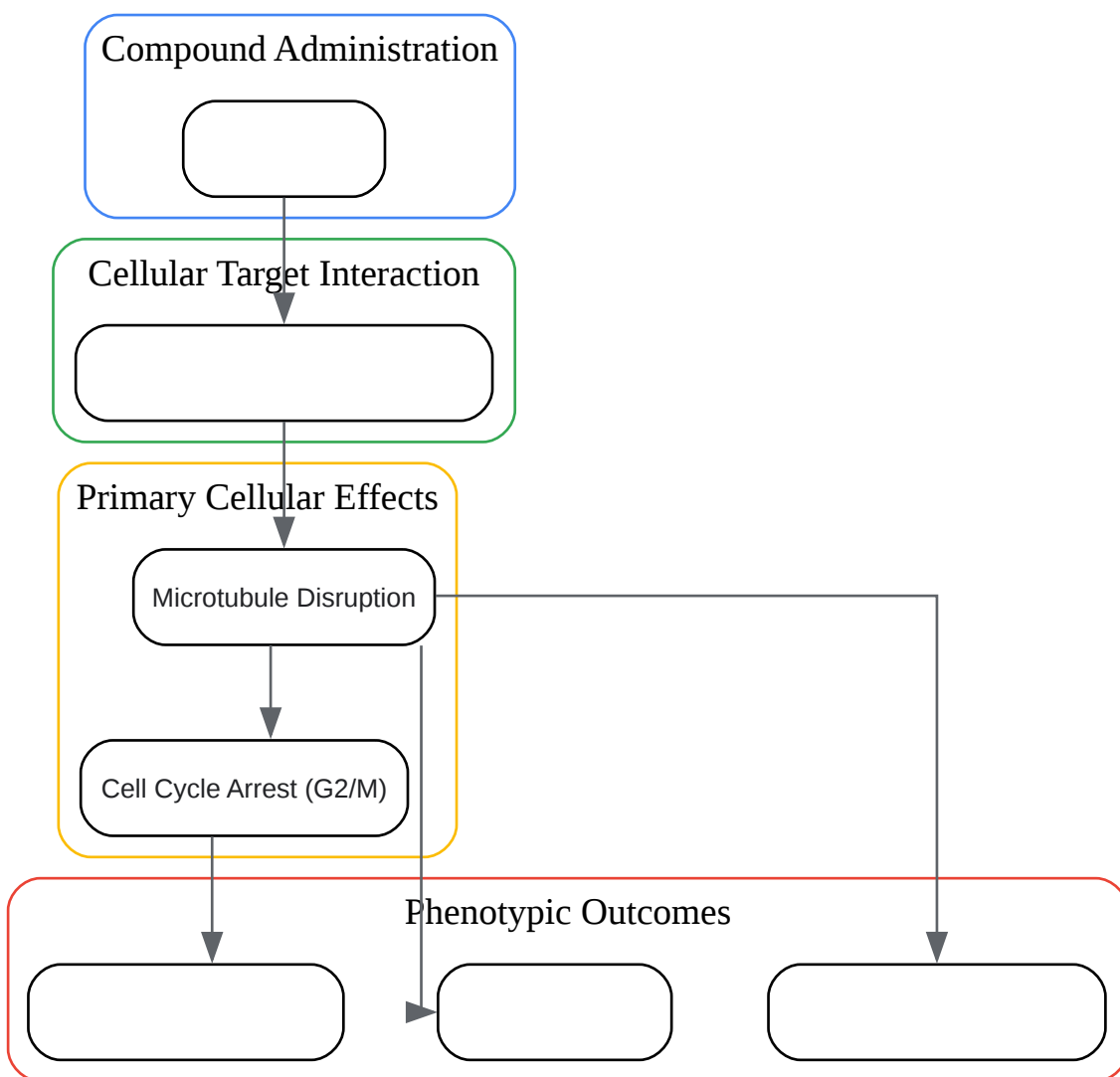
For Researchers, Scientists, and Drug Development Professionals

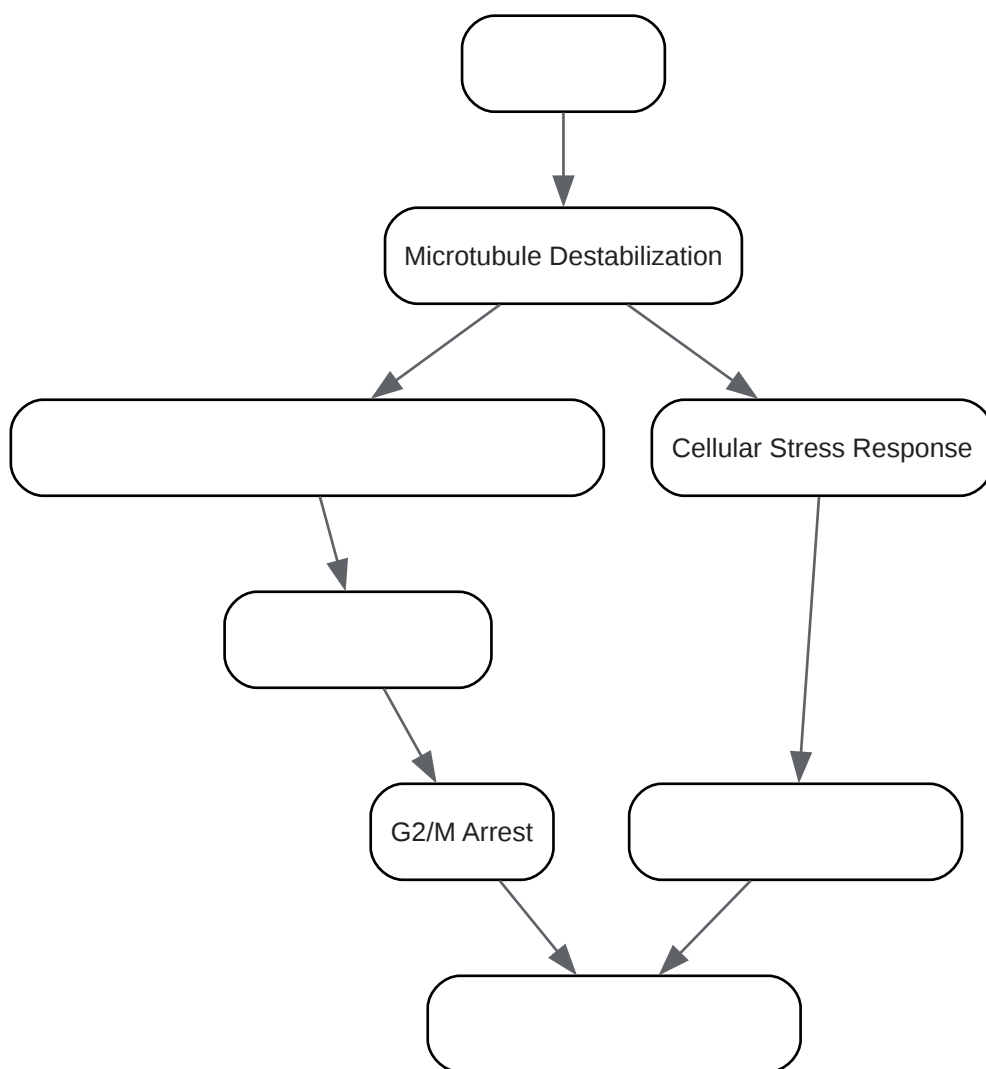
**Myoseverin B**, a 2,6,9-trisubstituted purine, has emerged as a significant molecule of interest due to its unique biological activity as a microtubule-binding agent.<sup>[1][2]</sup> Unlike many other microtubule-disrupting compounds, myoseverins exhibit reversible effects and lower cytotoxicity, making them attractive candidates for further investigation in areas such as regenerative medicine and oncology.<sup>[3][4]</sup> This guide provides a comprehensive overview of the structure-activity relationship (SAR) of **Myoseverin B**, detailing its mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation.

## Core Structure and Mechanism of Action

**Myoseverin B** belongs to a class of synthetic purine derivatives that have been identified for their ability to interfere with microtubule dynamics.<sup>[1][5]</sup> The core structure consists of a purine scaffold with substitutions at the 2, 6, and 9 positions. The primary mechanism of action of **Myoseverin B** is the inhibition of tubulin polymerization, leading to the disruption of the microtubule cytoskeleton.<sup>[2][6]</sup> This disruption triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and, notably, the reversible fission of multinucleated myotubes into mononucleated, proliferative fragments.<sup>[1][2][7]</sup>

The general workflow for assessing the biological effects of **Myoseverin B** is outlined below:





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